2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a practical synthesis of “3-chloro-2,4-difluoro-5-hydroxybenzoic acid”, a key intermediate for preparing antimicrobial 3-quinolinecarboxylic acid drugs, is synthesized from "2,4-difluoro-3-chlororobenzoic acid" .
Chemical Reactions Analysis
The chemical reactions involving “2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid” would depend on its chemical structure and the conditions under which the reactions are carried out. Unfortunately, specific information about the chemical reactions of this compound is not available .
Scientific Research Applications
Molecular Analysis and Sensor Development
- Electroactive Tracers for Herbicide Analysis : 2-Chloro-4-hydroxyphenoxyacetic acid, a compound related to 2-(3-Chloro-2,4-difluorophenyl)-2-hydroxyacetic acid, has been utilized as an electroactive tracer in assays. This involves molecularly imprinted polymer particles for the analysis of herbicides like 2,4-dichlorophenoxyacetic acid, using linear scan voltammetry at disposable screen-printed electrodes (Schöllhorn et al., 2000).
Synthesis and Antibacterial Activities
- Antimicrobial Compound Synthesis : Novel compounds, including those with 2,4-difluorophenyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. These include derivatives synthesized through reactions with Schiff base and mercaptoacetic acid, exhibiting considerable activity against various bacteria and fungi, comparable to reference drugs (Adem et al., 2022).
Degradation and Treatment of Herbicides
- Herbicide Degradation Studies : Studies on the degradation of herbicides, like 2,4-dichlorophenoxyacetic acid, have been conducted, highlighting the effectiveness of processes like radio frequency discharge in acidic solutions. This research provides insights into efficient treatment methods for herbicide-contaminated wastewater (Liu & Sun, 2022).
Environmental Impact and Contaminant Analysis
- Environmental Contaminant Analysis : The compound and its derivatives are studied in the context of environmental pollution, with research focusing on the degradation of similar chlorophenoxy herbicides in various mediums and their impact on the environment. This includes studies on the degradation pathways and kinetics, contributing to understanding the environmental behavior of such contaminants (Brillas et al., 2003).
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body, influencing their function and leading to therapeutic effects .
Mode of Action
The presence of the chloro and fluoro groups on the phenyl ring may enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .
Pharmacokinetics
The compound’s hydroxyacetic acid moiety may enhance its solubility, potentially improving its absorption and distribution within the body .
Result of Action
Similar compounds have been known to exert anti-inflammatory, analgesic, and antiproliferative effects at the molecular and cellular levels .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3-chloro-2,4-difluorophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O3/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14/h1-2,7,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGRPAGOCJGNRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(C(=O)O)O)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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